(R)-Amisulpride

Overview

Description

Amisulpride, ®- is a selective dopamine D2 and D3 receptor antagonist. It is a benzamide derivative used primarily as an antipsychotic and antiemetic agent. Amisulpride is effective in treating both positive and negative symptoms of schizophrenia and is also used to prevent and treat postoperative nausea and vomiting .

Mechanism of Action

Target of Action

Aramisulpride, also known as ®-Amisulpride or Amisulpride, ®-, primarily targets dopamine D2 and D3 receptors . It also has a high affinity for the 5-HT7 receptor . These receptors play crucial roles in various brain functions, including mood regulation and the perception of reality .

Mode of Action

Aramisulpride acts as an antagonist at the dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activity, thereby reducing dopaminergic transmission . At low doses, Aramisulpride blocks presynaptic autoreceptors, facilitating dopamine release and resolving dopaminergic hypoactivity . At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, responsible for its antipsychotic effects .

Biochemical Pathways

Aramisulpride’s action on dopamine D2 and D3 receptors affects the dopaminergic pathways in the brain, particularly in the limbic system . This system is involved in controlling mood and behavior. By blocking dopamine receptors, Aramisulpride can help to balance dopamine levels and reduce the symptoms of conditions like schizophrenia .

Pharmacokinetics

Aramisulpride shows linear pharmacokinetics with a bioavailability of 48% . It has low protein binding (17%) and an elimination half-life of approximately 12 hours . It is predominantly eliminated in the urine as the parent compound . The pharmacokinetics of Aramisulpride can be influenced by renal function .

Result of Action

The antagonistic action of Aramisulpride on dopamine D2 and D3 receptors can alleviate both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . The molecular and cellular effects of Aramisulpride’s action include changes in dopamine concentrations in the synapse and alterations in neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aramisulpride. For instance, the presence of contaminants in environmental samples can affect the degradation and elimination of the drug . Additionally, the drug’s effectiveness can be influenced by individual patient factors, such as genetic characteristics and renal function .

Biochemical Analysis

Biochemical Properties

Aramisulpride interacts with D2-like dopamine receptors, which are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . These compounds present a high degree of selectivity for D2 and D3 versus D1 and D4 dopaminergic receptor subtypes .

Cellular Effects

Aramisulpride alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .

Molecular Mechanism

Aramisulpride works by blocking, or antagonizing, the dopamine D2 receptor, reducing its signaling . The effectiveness of Aramisulpride in treating dysthymia and the negative symptoms of schizophrenia is believed to stem from its blockade of the presynaptic dopamine D2 receptors . These presynaptic receptors regulate the release of dopamine into the synapse, so by blocking them Aramisulpride increases dopamine concentrations in the synapse .

Temporal Effects in Laboratory Settings

Aramisulpride has been shown to improve cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia over a 12-week period . It has also been found to have different effects at different doses .

Dosage Effects in Animal Models

While specific studies on Aramisulpride’s dosage effects in animal models are limited, it’s worth noting that amisulpride, a similar compound, has been studied extensively. For instance, amisulpride treatment might be optimized when considering age and body weight .

Metabolic Pathways

Aramisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose .

Transport and Distribution

While specific information on Aramisulpride’s transport and distribution within cells and tissues is limited, it’s known that amisulpride, a similar compound, is excreted largely unchanged, indicating that it may not interact significantly with transporters or binding proteins .

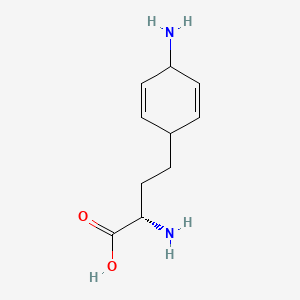

Preparation Methods

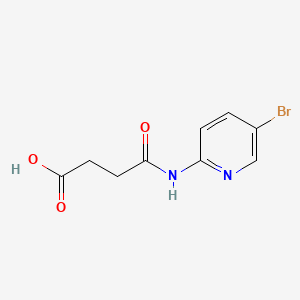

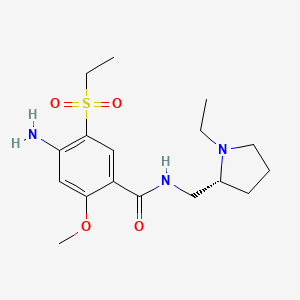

The synthesis of Amisulpride involves several key steps. One common method includes the methylation of 4-amino-salicylic acid with dimethyl sulfate and a base, followed by oxidation with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate . Another method involves the reaction of 4-amino-5-(ethyl sulfonyl)-2-methoxybenzoic acid with 1-ethyl-2-aminomethyl pyrrolidine in the presence of phenyl chloroformate or oxalyl chloride . Industrial production methods often optimize these reactions for higher yields and purity.

Chemical Reactions Analysis

Amisulpride undergoes various chemical reactions, including:

Substitution: The substitution reaction involving 4-amino-5-(ethyl sulfonyl)-2-methoxybenzoic acid and 1-ethyl-2-aminomethyl pyrrolidine. Common reagents used in these reactions include dimethyl sulfate, sodium tungstate, ammonium molybdate, phenyl chloroformate, and oxalyl chloride. The major products formed from these reactions are intermediates that lead to the final product, Amisulpride.

Scientific Research Applications

Amisulpride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying dopamine receptor antagonists.

Biology: Investigated for its effects on dopamine signaling pathways.

Medicine: Extensively used in the treatment of schizophrenia, major depressive disorder, and postoperative nausea and vomiting

Industry: Utilized in the formulation of pharmaceuticals, particularly antipsychotic and antiemetic medications

Comparison with Similar Compounds

Amisulpride is often compared with other substituted benzamides such as sultopride and sulpiride. These compounds share a similar mechanism of action but differ in their affinity for dopamine receptors and their pharmacokinetic profiles . Amisulpride has a higher selectivity for D2 and D3 receptors compared to sultopride and sulpiride, making it more effective in treating negative symptoms of schizophrenia .

Similar Compounds

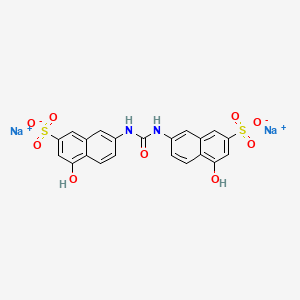

Sultopride: Another substituted benzamide with lower affinity for D2 and D3 receptors.

Sulpiride: Similar to sultopride but with different pharmacokinetic properties and clinical applications

Properties

IUPAC Name |

4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-90-6 | |

| Record name | Amisulpride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARAMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

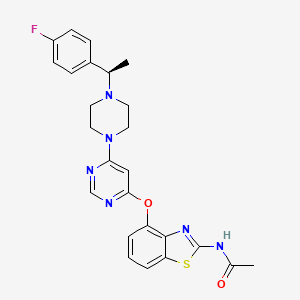

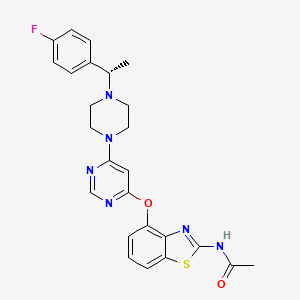

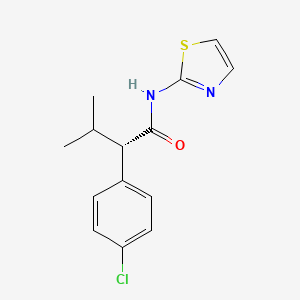

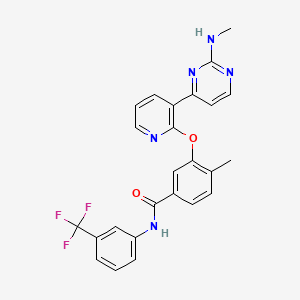

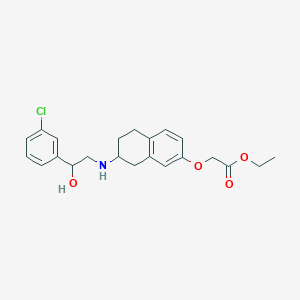

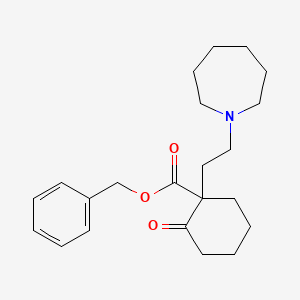

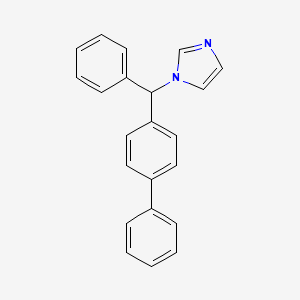

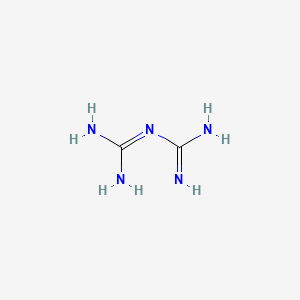

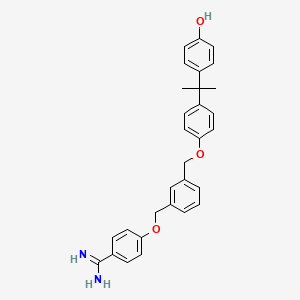

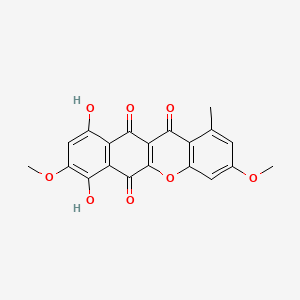

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.